Catalog No.
M. Wt
30.026 g/mol
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

CAS Number


Product Name




Molecular Formula


Molecular Weight

30.026 g/mol



InChI Key





Miscible (NIOSH, 2016)
400000 mg/L (at 20 °C)
13.20 M
In water, 4.00X10+5 mg/L at 20 °C
In water, miscible at 25 °C
In water, 95 weight % at 20 °C
Soluble in ethanol and chloroform; miscible with ether, acetone and benzene
In water, 2X10+5 mg/L at 18 °C.
Slowly soluble in cold , more readily soluble in hot water, with evolution of formaldehyde
Soluble in fixed alkali hydroxide solution; insoluble in alcohol, ether
The higher polymers are insoluble in water.
The rate at which paraformaldehyde dissolves (hydrolyzes) in water is at a minimum at pH 3-5; it increases rapidly at lower or higher pHs.
400 mg/mL at 20 °C
Solubility in water: very good
Solubility in water: miscible
Solubility in water: poor


BFV; F-gen; FM 282; Fannoform; Floguard 1015; Fordor; Formaldehyde-12C; Formalin; Formalin LM; Formalin Taisei; Formalith; Formic Aldehyde; Formol; Fyde; Lysoform; Methaldehyde; Methanal; Methyl ALdehyde; Methylene Oxide; Morbicid; NSC 298885; Optily

Canonical SMILES


Biomolecule Cross-linking and Fixation:

  • Preserving Structure for Microscopic Analysis: Formaldehyde acts as a fixative by cross-linking proteins, nucleic acids, and other biomolecules within cells and tissues. This process preserves their natural structure and organization, enabling detailed observation under a microscope . This technique is crucial for various fields, including:
    • Histology: Studying the microscopic structure of tissues for diagnosis and research
    • Cytology: Examining individual cells for abnormalities, such as in cancer screening
    • Immunohistochemistry: Visualizing the location of specific proteins within tissues using antibodies

Studying Protein-DNA Interactions:

  • Chromatin Immunoprecipitation (ChIP): Formaldehyde helps study interactions between proteins and DNA by cross-linking them. This allows researchers to pull down specific DNA regions bound by proteins of interest, providing insights into gene regulation and chromatin structure .

Vaccine Production:

  • Inactivation of Viruses and Toxins: Formaldehyde can inactivate viruses and bacterial toxins, rendering them incapable of causing disease. This property makes it a valuable tool in the production of some vaccines, such as those for influenza, polio, and hepatitis .

Physical Description

Solids containing varying amounts of formaldehyde, probably as paraformaldehyde (polymers of formula HO(CH2O)xH where x averages about 30). A hazard to the environment. Immediate steps should be taken to limit spread to the environment.
Formaldehyde, solution, flammable appears as a colorless aqueous solution of formaldehyde, which is a gas at ordinary conditions. Has a pungent irritating odor. Flash point varies from 122 to 141°F. Denser than water. The vapors are heavier than air and are highly irritating to the nose. Toxic if swallowed. Contact can cause severe injury to the skin accompanied by drying, cracking, and scaling. Used to make plastics, other chemicals, and fertilizers. Used as a preservative and a corrosion inhibitor. Rate of onset: Immediate Persistence: Hours Odor threshold: 1 ppm Source/use/other hazard: Disinfection/germicide; fungicide; textile; health care (tissue fixing).
Formaldehyde, solutions (formalin) (corrosive) appears as a colorless liquid with a pungent irritating odor. Contains 37-50% formaldehyde by mass and varying amounts of methanol, added to prevent precipitation of formaldehyde polymers (formaldehyde exists in solution as CH2(OH)2 and its polymers HO(CH2O)xH where x averages about three). Formalin free of methanol is also shipped but must be kept warm (about 30°C (86°F)) to prevent polymerization. Pure formaldehyde, a gas, is not handled commercially because it tends to polymerize exothermally and may ignite. Vapor from formalin solution is flammable and an explosion hazard when exposed to flame or heat. Skin and eye irritant. Confirmed carcinogen.
Paraformaldehyde appears as a white solid with a light pungent odor. A linear polymer of formaldehyde of formula HO(CH2-O)xH where x averages about 30. Soluble in water when x is less than 12; higher polymers are not immediately soluble. Slow dissolution in water proceeds by means of hydrolysis to give fragments of lower x. Flammable, although may take some effort to ignite. Flash point 158°F. Used in fungicides, bactericides, and in the manufacture of adhesives. A hazard to the environment. Immediate steps should be taken to limit spread to the environment.
DryPowder; PelletsLargeCrystals
Liquid; OtherSolid, Liquid; PelletsLargeCrystals
Colorless aqueous solution of formaldehyde with a pungent, irritating odor. Gas at ordinary conditions.
Nearly colorless gas with a pungent, suffocating odor.
Nearly colorless gas with a pungent, suffocating odor. [Note: Often used in an aqueous solution (see specific listing for Formalin).]


Nearly colorless gas [Note: Often used in an aqueous solution]. /Pure formaldehyde/
Colorless gas at ordinary temperatures
Clear, water-white, very slightly acid, gas or liquid.
Clear, colorless or nearly colorless liquid /Formaldehyde solution/
White crystalline powder
White solid



Boiling Point

-6 °F at 760 mm Hg (NIOSH, 2016)
-3.1 °F at 760 mm Hg commercial aqueous formaldehyde boils at 205° F (EPA, 1998)
214 °F at 760 mm Hg (NIOSH, 2016)
-19.1 °C
-19.5 °C
-20 °C
98 °C

Flash Point

140 °F 40% solution (EPA, 1998)
185 °F (NIOSH, 2016)
160 °F (approx.) (USCG, 1999)
185 °F (85 °C) (Closed cup) /Gas/
122 °F (50 °C) (Closed cup) /Formaldehyde 37%, 15% methanol/
185 °F (85 °C) (Closed cup) /Formaldehyde 37%, methanol-free; gas/
83 °C, closed cup, 37% aqueous soln- methanol free; 50 °C, closed cup, aqueous soln with 15% methanol
158 °F (70 °C) (Closed cup)
83 °C c.c.
71 °C c.c.
varies from 122-141°F
NA (Gas)

Vapor Density

1.067 to 1.075 for gas state (EPA, 1998) (Relative to Air)
1.067 (Air = 1)
Relative vapor density (air = 1): 1.08
Relative vapor density (air = 1): 1.03


0.815 at -4 °F anhydrous form (EPA, 1998)
1.46 at 59 °F (USCG, 1999)
0.815 g/cu cm at -20 °C
1.46 AT 15 °C (solid)
Relative density (water = 1): 0.8
Relative density (water = 1):
1.04(relative gas density)


0.35 (LogP)
log Kow = 0.35


Pungent, suffocating odor
Pungent, irritating odor /Formaldehyde solution/
Odor of formaldehyde
Light pungent odo

Melting Point

-134 °F (NIOSH, 2016)
-134 °F for anhydrous form (EPA, 1998)
342 °F (USCG, 1999)
-92 °C
164 °C (decompses)



GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity]

Use and Manufacturing

IDENTIFICATION: Formaldehyde is a colorless, flammable gas with a strong smell. Formaldehyde dissolves easily in water, but escapes as a gas from the water. Formaldehyde can be bought in a liquid called formalin with water and methanol. It is naturally produced in small amounts in the human body and most living organisms. USE: Formaldehyde is used mostly to make resins used in building materials, coatings for paper and clothing fabrics, and synthetic fibers. A second major use is as a starting chemical to make other chemicals. It is found in smoke from burning tobacco or fuels. Building materials with formaldehyde include certain insulation materials, glues, and pressed wood products like particle board, plywood, and fiberboard. Products containing urea and formaldehyde are used as slow-release nitrogen fertilizers in farming and gardening. Formaldehyde is also used as a preservative in mortuaries and medical laboratories, and as an antimicrobial agent and disinfectant for industrial processes and some household purposes. EXPOSURE: Indoor air may contain formaldehyde from pressed wood products and smoke from cigarettes and poorly vented gas stoves, wood-burning stoves, or kerosene heaters. Workers in mortuaries, hospitals, medical laboratories, or other places that make or use formaldehyde or formaldehyde-containing products may be exposed to higher levels of formaldehyde than the general public. These workers may breathe in formaldehyde or have skin contact with formaldehyde. If formaldehyde is released to the environment it will be degraded in air. It will escape as a gas from dry and moist soils and from water surfaces. Because it also dissolves in water, formaldehyde will move with water through soils. Formaldehyde is expected to biodegrade readily in soil and water. It will not build up in aquatic organisms. RISK: Irritation of the skin, eyes, nose and throat occurred in some individuals with short-term exposure to low concentrations of formaldehyde in air. Some people with asthma were especially sensitive to formaldehyde. Allergic skin reactions have been reported in some formaldehyde-exposed workers. Lightheadedness, dizziness, and incoordination also have been reported by some laboratory technicians exposed to formaldehyde in air. Direct contact with formaldehyde solutions has caused serious eye damage in some cases. Drinking large amounts of formaldehyde solutions can cause severe pain, vomiting, unconsciousness, and possible death. A number of studies of formaldehyde-exposed workers found evidence for increased risk of dying from myeloid leukemia or cancer of the nose or pharynx. Nasal tissue damage and nose tumors were found in laboratory animals who breathed in moderate concentrations of formaldehyde in air for 6 hours per day for most of their lives. The International Agency for Research on Cancer determined that formaldehyde is carcinogenic to humans, based on evidence for myeloid leukemia or cancer of the nose or pharynx in formaldehyde-exposed workers and nasal tumors in laboratory animals. Based on the same evidence, the U.S. National Toxicology Program 13th Report on Carcinogens determined that formaldehyde is known to be a human carcinogen. In an earlier assessment, the U.S. EPA IRIS program determined that formaldehyde was a probable human carcinogen, based on limited evidence for cancer in formaldehyde-exposed workers and evidence of nasal tumors in laboratory animals. (1-13; SRC)

Drug Indication

Use for drying skin before or after surgical removal of warts or where dryness is required.

Therapeutic Uses

Disinfectants; Fixatives
/Formaldehyde/ is used for humans as a treatment for athlete's foot, in cough drops, skin disinfectants, mouthwashes, spermatocide creams, as a disinfectant for vasectomies and root canals, and formerly to sterilize certain cysts before surgical removal. /Former use/
MEDICATION (VET): For various skin diseases of large animals & demodectic mange in dog /soln, USP/
MEDICATION (VET): Antiseptics, fumigant, has been used in tympany, diarrhea, mastitis, pneumonia, internal bleeding.
MEDICATION (VET): ... In cattle ... foot-rot treatment baths ... Treatment of foot-rot in sheep ... .
MEDICATION (VET): Parasite-S and Formalin-F are approved for the control of: external protozoa (Chilodonella, Costia, Epistylis, Ichthyophthirius, Scyphidia, and Trichodina spp.) and the monogenetic trematodes (Cleidodiscus, Dactylogyrus, and Gyrodactylus spp.) on all finfish, fungi of the family Saprolegniaceae on all finfish eggs, and protozoan parasites (Bodo, Epistylis, and Zoothamnium spp.) on penaeid shrimp. Paracide-F is approved for the control of: external protozoa and monogenetic trematodes (as above) on salmon, trout, catfish, largemouth bass, and bluegill, and fungi (as above) on salmon, trout, and esocid eggs.
MEDICATION (VET): used in association with iodine ... as a coccidiostat in chickens.
Anti-Infective Agents, Local
In dentistry, it has been used as an obtundent for sensitive dentine & as an antiseptic in mummifying pastes & for root canals. /Former use/
Active ingredient of contraceptive creams.


Formaldehyde is a colorless poisonous gas synthesized by the oxidation of methanol and used as an antiseptic, disinfectant, histologic fixative, and general-purpose chemical reagent for laboratory applications. Formaldehyde is readily soluble in water and is commonly distributed as a 37% solution in water; formalin, a 10% solution of formaldehyde in water, is used as a disinfectant and to preserve biological specimens. Environmentally, formaldehyde may be found in the atmosphere, smoke from fires, automobile exhaust and cigarette smoke. Small amounts are produced during normal metabolic processes in most organisms, including humans.

MeSH Pharmacological Classification


Mechanism of Action

Formaldehyde is thought to act via sensory nerve fibers that signal through the trigeminal nerve to reflexively induce bronchoconstriction through the vagus nerve.
Exposure to formaldehyde, a known air toxic, is associated with cancer and lung disease. Despite the adverse health effects of formaldehyde, the mechanisms underlying formaldehyde-induced disease remain largely unknown. Research has uncovered microRNAs (miRNAs) as key posttranscriptional regulators of gene expression that may influence cellular disease state. Although studies have compared different miRNA expression patterns between diseased and healthy tissue, this is the first study to examine perturbations in global miRNA levels resulting from formaldehyde exposure. We investigated whether cellular miRNA expression profiles are modified by formaldehyde exposure to test the hypothesis that formaldehyde exposure disrupts miRNA expression levels within lung cells, representing a novel epigenetic mechanism through which formaldehyde may induce disease. Human lung epithelial cells were grown at air-liquid interface and exposed to gaseous formaldehyde at 1 ppm for 4 hr. Small RNAs and protein were collected and analyzed for miRNA expression using microarray analysis and for interleukin (IL-8) protein levels by enzyme-linked immunosorbent assay (ELISA). RESULTS: Gaseous formaldehyde exposure altered the miRNA expression profiles in human lung cells. Specifically, 89 miRNAs were significantly down-regulated in formaldehyde-exposed samples versus controls. Functional and molecular network analysis of the predicted miRNA transcript targets revealed that formaldehyde exposure potentially alters signaling pathways associated with cancer, inflammatory response, and endocrine system regulation. IL-8 release increased in cells exposed to formaldehyde, and results were confirmed by real-time polymerase chain reaction. Formaldehyde alters miRNA patterns that regulate gene expression, potentially leading to the initiation of a variety of diseases.
Formaldehyde at high concentrations is a contributor to air pollution. It is also an endogenous metabolic product in cells, and when beyond physiological concentrations, has pathological effects on neurons. Formaldehyde induces mis-folding and aggregation of neuronal tau protein, hippocampal neuronal apoptosis, cognitive impairment and loss of memory functions, as well as excitation of peripheral nociceptive neurons in cancer pain models. Intracellular calcium ([Ca(2+)](i)) is an important intracellular messenger, and plays a key role in many pathological processes. The present study aimed to investigate the effect of formaldehyde on [Ca(2+)](i) and the possible involvement of N-methyl-D-aspartate receptors (NMDARs) and T-type Ca(2+) channels on the cell membrane. METHODS: Using primary cultured hippocampal neurons as a model, changes of [Ca(2+)](i) in the presence of formaldehyde at a low concentration were detected by confocal laser scanning microscopy. Formaldehyde at 1 mmol/L approximately doubled [Ca(2+)](i). (2R)-amino-5-phosphonopentanoate (AP5, 25 umol/L, an NMDAR antagonist) and mibefradil (MIB, 1 umol/L, a T-type Ca(2+) channel blocker), given 5 min after formaldehyde perfusion, each partly inhibited the formaldehyde-induced increase of [Ca(2+)](i), and this inhibitory effect was reinforced by combined application of AP5 and MIB. When applied 3 min before formaldehyde perfusion, AP5 (even at 50 umol/L) did not inhibit the formaldehyde-induced increase of [Ca(2+)](i), but MIB (1 umol/L) significantly inhibited this increase by 70%. These results suggest that formaldehyde at a low concentration increases [Ca(2+)](i) in cultured hippocampal neurons; NMDARs and T-type Ca(2+) channels may be involved in this process.
/The purpose of this study was/ to study the role of poly (ADP-ribose) polymerase-l (PARP-1) in formaldehyde-induced DNA damage response in human bronchial epithelial (HBE) cells and to investigate the mechanism of formaldehyde carcinogenicity. The protein levels were measured by Western blot. The interaction between different proteins was determined by co-immunoprecipitation assay. The chemical inhibitor was used to confirm the relationship between PARP-1 and DNA damage repair. After being exposed to different concentrations of formaldehyde for 4 hr, HBE cells showed no significant changes in cell viability. Cell viability was significantly reduced after 24-hr exposure to 80 and 160 umol/L formaldehyde (P < 0.05). The 10 umol/L formaldehyde resulted in significant increases in the protein levels of PARP-1 and XRCC-1. However, 80 umol/L formaldehyde led to a significant decrease in the protein level of PARP-1 of 124 KD molecular weight but a significant increase in the protein level of PARP-1 of 89 KD molecular weight; there was no significant change in the protein level of XRCC-1. The co-immunoprecipitation assay showed that 10 umol/L formaldehyde induced increased binding between PARP-1 and XRCC-1, but 80 umol/L formaldehyde led to no significant change in binding between PARP-1 and XRCC-1. Here, we confirmed the role of 10 umol/L formaldehyde in strand breaks by comet assay which showed an increase in the tail DNA content of HBE cells after 4-h formaldehyde exposure. No significant difference was observed in tail DNA content between treated HBE cells and control cells at 2 h after formaldehyde was removed. Moreover, compared with control, inhibition of PARP-1 induced a significant increase in tail DNA content, and a significant difference was observed in tail DNA content between inhibited HBE cells and control cells at 2 h after formaldehyde was removed. Inhibition of PARP-1 significantly reduced DNA repair capacity. PARP-1 mediated the repair of DNA damage induced by low-concentration formaldehyde through recruiting XRCC-1 protein, and may be involved in the regulation of cell apoptosis induced by high-concentration formaldehyde.
Peroxiredoxin 2 (Prx2), a member of the peroxiredoxin family, regulates numerous cellular processes through intracellular oxidative signal transduction pathways. Formaldehyde (FA)-induced toxic damage involves reactive oxygen species (ROS) that trigger subsequent toxic effects and inflammatory responses. The present study aimed to investigate the role of Prx2 in the development of bone marrow toxicity caused by FA and the mechanism underlying FA toxicity. According to the results of the preliminary investigations, the mice were divided into four groups (n=6 per group). One group was exposed to ambient air and the other three groups were exposed to different concentrations of FA (20, 40, 80 mg/cu m) for 15 days in the respective inhalation chambers, for 2 hr a day. At the end of the 15-day experimental period, all of the mice were sacrificed and bone marrow cells were obtained. Cell samples were used for the determination of pathology, glutathione peroxidase (GSH-Px) activity and myeloperoxidase (MPO) activity and protein expression; as well as for the determination of DNA damage and Prx2 expression. The results revealed an evident pathological change in the FA-treated groups, as compared with the controls. In the FA treatment group GSH-Px activity was decreased, while MPO activity and protein expression were increased. The rate of micronucleus and DNA damage in the FA-treated groups was also increased and was significantly different compared with the control, while the expression of Prx2 was decreased. The present study suggested that at certain concentrations, FA had a toxic effect on bone marrow cells and that changes in the Prx2 expression are involved in this process.

Vapor Pressure

greater than 1 atm (NIOSH, 2016)
10 mm Hg at -126.4 °F for anhydrous form (EPA, 1998)
1 mm Hg (NIOSH, 2016)
3,890 mm Hg at 25 °C /100% formaldehyde/
10.5 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.2
Vapor pressure, kPa at 25 °C:
>1 atm
1 mmHg


Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS




Drug Warnings

Paraformaldehyde should not be incorporated into any root canal sealer.

Biological Half Life

...In several species... formaldehyde has a half-life of only 1 min; but the half-life for formic acid is species dependent.
Formaldehyde is rapidly metabolized with a half-life in the blood of approx 1.5 min. This half-life is based primarily on primate data although available human data are consistent with this observation of a very short half-life. Data from other species suggest that the half-life of formaldehyde is fairly similar in many species.

Use Classification

Chemical Classes -> Volatile organic compounds
Hazardous Air Pollutants (HAPs)
Agrochemicals -> Insecticides
Agrochemicals -> Fungicides, Soil Treatment
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Fire Hazards -> Carcinogens, Corrosives, Mutagens, Flammable - 4th degree
Fire Hazards -> Flammable - 2nd degree, Reactive - 1st degree
Cosmetics -> Preservative
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

Prepared commercially by catalytic vapor phase oxidation of methanol using air as the oxidizing agent and heated silver, copper, alumina, or coke as catalyst. ... Preparation of stable formaldehyde by heating low molecular polyoxymethylenes with diphosphorus pentoxide.
Formaldehyde has been produced commercially since 1889 by the catalytic oxidation of methanol. Various specific methods were used in the past, but only two are widely used currently: the silver catalyst process and the metal oxide catalyst process. The silver catalyst process is conducted in one of two ways: (i) partial oxidation and dehydrogenation with air in the presence of silver crystals, steam and excess methanol at 680-720 °C and at atmospheric pressure (also called the BASF process; methanol conversion, 97-98%); and (ii) partial oxidation and dehydrogenation with air in the presence of crystalline silver or silver gauze, steam and excess methanol at 600-650 °C (primary conversion of methanol, 77-87%); the conversion is completed by distilling the product and recycling the unreacted methanol. Carbon monoxide, carbon dioxide, methyl formate and formic acid are by-products. In the metal oxide (Formox) process, methanol is oxidized with excess air in the presence of a modified iron-molybdenum-vanadium oxide catalyst at 250-400 °C and atmospheric pressure (methanol conversion, 98-99%). By-products are carbon monoxide, dimethyl ether and small amounts of carbon dioxide and formic acid.
Historically, formaldehyde has been and continues to be mfr from methanol. During the decades following World War II ... as much as 20% of formaldehyde produced in the USA was made by the vapor phase, non-catalytic oxidation of propane and butanes. ... Today, all of the world's commercial formaldehyde is mfr from methanol and air by an older process using a metal catalyst and a newer one using a metal oxide catalyst. ... In early formaldehyde plants, methanol was oxidized over a copper catalyst, but in recent years this has been almost completely replaced with silver.
Oxidation of synthetic methanol or low-boiling petroleum gases such as propane and butane. Silver, copper, or iron-molybdenum oxide are the most common catalysts.
Paraformaldehyde is prepared industrially in continuously operated plants by concentrating aqueous formaldehyde solutions under vacuum conditions. ... /It/ is currently produced in several steps which are carried out at low pressure and various temperatures. Highly reactive formaldehyde is produced under vacuum conditions starting with solutions that contain 50 - 100 ppm of formic acid and also 1 - 15 ppm of metal formates where the metals have an atomic number of 23 - 30 (e.g., Mn, Co, and Cu). The solutions are processed in thin-layer evaporators and spray dryers.
Other techniques such as fractional condensation of the reaction gases in combination with the formaldehyde synthesis process and very rapid cooling of the gases are also applied. Alternatively, formaldehyde-containing gas is brought into contact with paraformaldehyde at a temperature that is above the dew point of the gas and below the decomposition temperature of paraformaldehyde. The product is obtained in the form of flakes when a highly concentrated formaldehyde solution is poured onto a heated metal surface. The hardened product is subsequently scraped off and thoroughly dried.
Paraformaldehyde beads are produced by introducing a highly concentrated melt into a cooling liquid (e.g., benzene, toluene, cyclohexane). Acids and alkalis are also added; they apparently accelerate polymerization and lead to the formation of higher molecular mass but less reactive paraformaldehyde.
Highly soluble, highly reactive paraformaldehyde with a low degree of polymerization is very much in demand. It is produced from concentrated, aqueous - alcoholic formaldehyde solutions.
Continuous, staged vacuum evaporations, starting with 50% aqueous formaldehyde.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
All other petroleum and coal products manufacturing
Mining (except oil and gas) and support activities
Oil and gas drilling, extraction, and support activities
Pesticide, fertilizer, and other agricultural chemical manufacturing
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Printing and related support activities
Synthetic dye and pigment manufacturing
Wood product manufacturing
Paraformaldehyde: ACTIVE
Formaldehyde: ACTIVE
Formaldehyde ... is used in the form of anhydrous monomer, soln, polymers, and derivatives. Anhydrous, monomeric formaldehyde is not avail commercially.
U.S. Formaldehyde production capacity in 1989 was 4,310X10+3 tons/yr based on 37% wt formaldehyde (with 2 wt% methanol) /from Table/
All information on capacity & demand is reported on a 37% wt formaldehyde basis. Total plant production capacity in the USA in 1978 was 4,086X10+3 tons/year. /From table/
Formaldehyde, when used as a preservative in shampoos, may interact unfavorably with both fragrance components and color additives.
For more General Manufacturing Information (Complete) data for FORMALDEHYDE (7 total), please visit the HSDB record page.
Formaldehyde is marketed in solid form as its cyclic trimer, trioxane ((CH2O)3), and its polymer, paraformaldehyde, with 8-100 units of formaldehyde.
/Paraformaldehyde is/ a polymer of formaldehyde in which n equals 8 to 100. Not to be confused with trimer, symtrioxane.
... /Paraformaldehyde has/ erroneously been referred to as Triformol or as "thioxymethylene".
Soil treatment with paraformaldehyde (greater than or equal to 11.3 kg/12.2 by 24.4 sq m) inhibited foot rot of cattle for approx 1 Mo.

Analytic Laboratory Methods

Method: EPA-OGWDW/TSC 556.1; Procedure: fast gas chromatography with electron capture detection; Analyte: formaldehyde; Matrix: finished drinking water and raw source water; Detection Limit: 0.09 ug/L.
Method: EPA-TSC/NERL 556; Procedure: capillary gas chromatography with electron capture detection; Analyte: formaldehyde; Matrix: finished drinking water and raw source water; Detection Limit: 0.36 ug/L.
Method: ASTM D6303; Procedure: spectroscopy (colorimetry; photometry); Analyte: formaldehyde; Matrix: water and wastewater; Detection Limit: 0.2 mg/L.
Method: OSHA 52; Procedure: gas chromatography using a nitrogen selective detector; Analyte: formaldehyde; Matrix: air; Detection Limit: 16 ppb (20 ug/cu m).
For more Analytic Laboratory Methods (Complete) data for FORMALDEHYDE (29 total), please visit the HSDB record page.
Detected in air by capillary gas chromatography fitted with flame ionization detection. Range: 0.55 to 4.71 mg/cu m in 12 L sample. /Formaldehyde/
Impinger samples of formaldehyde were analyzed by chromotropic acid colorimetric method. /Formaldehyde/
Measurement method is by gas chromatography equipped with flame ionization detector; the analyte is 3-benzyloxazolidine. Range is 4 to 60 ug/sample. Precision is 0.055. /FORMALDEHYDE/
Measurement method requires visible absorption spectrophotometry. The analyte is formaldehyde. For analysis read color absorbance at 580 nm which was developed with chromotropic acid plus sulfuric acid. Range is 2 to 40 ug/sample. Precision is 0.03. The working range is 0.02 to 0.4 ppm (0.024 to 0.5 mg/cu m) for an 80-l air sample. /Formaldehyde/
For more Analytic Laboratory Methods (Complete) data for PARAFORMALDEHYDE (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

The widmark test for the UV photometric determination of ethanol in blood and urine is described. Paraformaldehyde can also be detected.

Storage Conditions

... Minimum storage temperature to prevent polymerization range from 83 °F for 37% formaldehyde containing 0.05% methyl alcohol to 29 °F for formaldehyde containing 15% methyl alcohol.
Formalin is ... supplied unstabilized or methanol-stabilized. The latter may be stored at room temp without precipitation of solid formaldehyde polymers because it contains 5-10% of methyl alcohol. The uninhibited type must be maintained at a temp of at least 32 °C to prevent the separation of solid formaldehyde polymers.
Inhibition by methanol decreases the minimum storage temp by about 2.3 °C per wt % methanol for unstabilized soln & about 1.3 °C per wt % methanol for stabilized solutions. Materials of construction preferred for storage vessels are 304, 316, and 347-type stainless steels or lined carbon steels.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/
For more Storage Conditions (Complete) data for FORMALDEHYDE (8 total), please visit the HSDB record page.
Store in a cool, dry, well-ventilated location. Store away from heat, oxidizers, and sunlight. Separate from combustibles, acids, alkalies, oxidizing materials.
Keep tightly closed.
Store /Formaldheyde Lozengens containing 10 mg paraformaldehyde/ in a cool place in airtight containers.


Mice exposed to 11 combinations of acrolein-formaldehyde; respiratory rate monitored and results indicate competitive agonism between acrolein and formaldehyde.
Formaldehyde ... can interact with water-soluble salts during inhalation and produce irritancy beyond that expected for the gas alone. When it was inhaled simultaneously with submicron sodium chloride aerosol, irritancy was augmented in proportion to the aerosol concentration, but this potentiation cannot be accounted for by a simple "carrier" effect of the aerosol ... Reversal of bronchoconstriction was slower ... Thus it appeared that the aerosol itself constituted a new irritant species, the product of a chemical transformation of formaldehyde--perhaps methylene hydroxide. In addition to interactions with water-soluble particles, formaldehyde has been shown to interact with carbon-based particles to augment bacterial infectivity in a murine model. In this case, the potentiation appears to correlate with the surface carrying capacity of the inhaled particle.
The combined effects on the nasal epithelium of mixtures of ozone and formaldehyde at cytotoxic and noncytotoxic concentrations were examined. Male Wistar rats were exposed by inhalation during 22 hr/day for 3 consecutive days to 0.3, 1.0 or 3.0 ppm formaldehyde or to 0.2, 0.4, or 0.8 ppm ozone, or they were sham exposed to clean air. Treatment related histopathological nasal changes, such as dissarrangement, loss of cilia, and hyper/metaplasia of the epithelium were seen at 0.2, 0.4, and 0.8 ppm ozone and at 3 ppm formaldehyde. Simultaneous exposure to both materials did not noticeable affect type, degree, and size the microscopic nasal lesions.
The sensory irritant effect of formaldehyde at 1.2 mg/cu m was shown to decrease when the chemical pyridine was injected into the chamber; such sensory interactions occur in environmentally realistic situations.
For more Interactions (Complete) data for FORMALDEHYDE (16 total), please visit the HSDB record page.

Stability Shelf Life

On standing, especially in the cold, may become cloudy, and on exposure to very low temperature ppt of trioxymethylene formed; in air it slowly oxidizes to formic acid /40% solution/.
Formaldehyde gas is stable in the absence of water.
Depolymerizes readily, esp upon heating or in presence of alkalies or acids.
... /Formaldehyde Lozengens, containing 10 mg paraformaldehyde/ are liable to deteriorate on storage.


Modify: 2023-08-15

Aptamer/derivatization-based surface-enhanced Raman scattering membrane assembly for selective analysis of melamine and formaldehyde in migration of melamine kitchenware

Kun Ge, Yuling Hu, Yanjie Zheng, Peichun Jiang, Gongke Li
PMID: 34517611   DOI: 10.1016/j.talanta.2021.122743


The analysis of contaminants in migration of food contact material (FCMs) is an urgent demand for food safety. In this study, melamine and formaldehyde in melamine kitchenware were selectively analyzed by surface-enhanced Raman scattering (SERS) via aptamer/derivatization-based membrane assembly. The membrane assembly was designed by simple filtration of Ag nanoparticles-decorated "stellate" silicon dioxide (SiO
/Ag) and composites of reduced graphene oxide and Ag nanoparticles (rGO/Ag) functioned with specific reagents. High selectivity can be realized by melamine aptamer and derivatization reagent of formaldehyde, respectively. The relative standard deviations (RSDs) of melamine and formaldehyde analysis for 11 replicate measurements, 14 consecutive days and 25 batches are less than 6.0 %, which shows excellent repeatability and reproducibility. After the method was validated, the limits of detection (LOD) for melamine and formaldehyde are 0.15 mg/L and 0.21 mg/L, respectively. The developed method was applied to determine the content of melamine and formaldehyde in migration of melamine kitchenware with low relative errors (less than 5.3 %) compared to chromatographic results. The recoveries of melamine and formaldehyde for migrations of melamine kitchenware are 91.2-110.0 % and 94.0-106.0 % with RSDs in range of 1.8-8.3 % and 4.7-9.1 %, respectively. The method proposed a new concept of convenient, portable and reliable strategy for analysis of melamine and formaldehyde in migration from FCMs.

[Extraction and isolation of histones from paraffin-embedded tissues and quantitative analysis of post-translational modifications]

Shanshan Tian, Ranran Liu, Xiaolong Qian, Xiaojing Guo, Kai Zhang
PMID: 34505431   DOI: 10.3724/SP.J.1123.2021.06018


Histone post-translational modifications (HPTMs) have been believed to play crucial roles in the regulation of gene transcription. Thus, aberrant modification of histone can contribute to the occurrence and development of diseases such as tumors. To date, formalin fixed paraffin-embedded (FFPE) clinical tissues are believed to be one of the most valuable sample resources in the study of human diseases. Therefore, it is of great significance to reveal the molecular mechanism of cancer and discover the markers of tumor. Proteomics, based on high performance liquid chromatograph-tandem mass spectrometry (HPLC-MS/MS), has become a powerful tool for HPTM identification. However, HPTM analysis of FFPE samples is yet to be explored; it has not been reported in China to our best knowledge. In this study, a new method based on HPLC-MS/MS was developed for the extraction and separation of histone proteins and analysis and quantification of HPTMs in FFPE tissues. First, the strategy for the extraction and separation of histone proteins from FFPE samples were optimized. After comparing the extraction efficiency of two different methods, which include the acid extraction of histone and extraction of total protein, a novel method was developed for histone extraction, separation, and HPTMs analysis by integrating dewaxed hydration treatment of FFPE tissues with protein extraction and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separation. Furthermore, the effects of operation parameters on histone extraction and HPTM identification were investigated, including number of paraffin embedded sections and chemical derivation of histone proteins. Thereafter, the identification and quantification of HPTMs were performed using reversed-phase HPLC-MS/MS in data independent acquisition (DIA) mode. Finally, the optimized methods were applied to quantitative analysis of HPTMs in FFPE tissues. A variety of HPTMs were identified; they included lysine methylation, acetylation, crotonylation, etc. Therefore, the spectrum of HPTMs on global level was set for human breast cancer and paracancerous tissues from two cases of FFPE clinical tissues. The sites holding differential HPTM level in cancer and paracancerous tissues were further obtained by quantifying the individual HPTMs. Thus, the relationship between HPTM level and tumor was discussed. Abnormal HPTM sites were characterized using cluster analysis, thus their similar tendency was found. For example, abnormal HPTM sites such as H3K9me3, H3K9ac, and H3K27me3 in cancers are associated with epigenetic regulation. It indicated that different epigenetic events might occur in cancer and paracancerous tissues. Interestingly, we found that the level of H4K20me3 were both significantly down-regulated in the two cancer tissues. HPTM had been thought to be a potential biomarker in breast cancer; therefore, these positive results indicated that our method is effective for HPTMs of clinical FFPE samples. Our study provides a useful tool for the isolation and analysis of HPTMs in clinical FFPE samples, showing the potential for the detection of epigenetic biomarker in cancer.

Formaldehyde reinforces pro-inflammatory responses of macrophages through induction of glycolysis

Huijuan Ma, Jinxuan Lin, Linyi Li, Zhaoqian Ding, Ping Huang, Xiaodong Song, Kaiyan Lou, Wei Wang, Huan Xu
PMID: 34470174   DOI: 10.1016/j.chemosphere.2021.131149


Formaldehyde (FA) is widely used in chemical industry, which is also known as a common indoor air pollutant. Exposure of FA has been associated with multiple detrimental health effects. Our previous study showed that FA could inhibit the development of T lymphocytes in mice, leading to impaired immune functions. Macrophages are important innate immune cells which trigger inflammatory responses in tissues. In the present study, FA exposure at 2.0 mg/m
was found to enhance the pro-inflammatory responses of macrophages in male BALB/c mice, which was confirmed by elevated pro-inflammatory cytokine release and NO secretion in macrophages isolated from the FA-exposed mice and in vitro macrophage models upon lipopolysaccharide stimulation. Glycolysis is the key metabolic process for the classical activation of macrophages, which was found to be elevated in the in vitro macrophage models treated with FA at 50 and 100 μM concentrations for 18 h. HIF-1α and the associated proteins in its signaling cascade, which are known to mediate glycolytic metabolism and inflammatory responses, were found to be upregulated by 50 and 100 μM FA in THP-1 derived and RAW264.7 macrophage models, and the enhanced pro-inflammatory responses induced by 100 μM FA were reversed by inhibitory compounds interfering with glucose metabolism or suppressing HIF-1α activity. Collectively, the results in this study revealed that FA could enhance the pro-inflammatory responses of macrophages through the induction of glycolysis, which outlined the FA-triggered metabolic and functional alterations in immune cells.

Efficient removal of formaldehyde using metal-biochar derived from acid mine drainage sludge and spent coffee waste

Yongtae Ahn, Dong-Wan Cho, Waleed Ahmad, Jungman Jo, Jongsoo Jurng, Mayur B Kurade, Byong-Hun Jeon, Jaeyoung Choi
PMID: 34392094   DOI: 10.1016/j.jenvman.2021.113468


A novel metal-biochar (Biochar/AMDS) composite were fabricated by co-pyrolysis of spent coffee waste (SCW)/acid mine drainage sludge (AMDS), and their effective application in adsorptive removal of air pollutants such as formaldehyde in indoor environments was evaluated. The physicochemical characteristics of Biochar/AMDS were analyzed using SEM/EDS, XRF, XRD, BET, and FTIR. The characterization results illustrated that Biochar/AMDS had the highly porous structure, carbonaceous layers, and heterogeneous Fe phases (hematite, metallic Fe, and magnetite). The fixed-bed column test showed that the removal of formaldehyde by Biochar/AMDS was 18.4-fold higher than that by metal-free biochar (i.e., SCW-derived biochar). Changing the ratio of AMDS from 1:6 to 1:1 significantly increased the adsorption capacity for formaldehyde from 1008 to 1811 mg/g. In addition, thermal treatment of used adsorbent at 100 °C effectively restored the adsorptive function exhausted during the column test. These results provide new insights into the fabrication of practical, low-cost and ecofriendly sorbent for formaldehyde.

A direct electron transfer formaldehyde dehydrogenase biosensor for the determination of formaldehyde in river water

Viktorija Teišerskytė, Jaunius Urbonavičius, Dalius Ratautas
PMID: 34364466   DOI: 10.1016/j.talanta.2021.122657


In this work, we report the construction of a direct electron transfer (DET) biosensor based on NAD-dependent formaldehyde dehydrogenase from Pseudomonas sp. (FDH) immobilized on the gold nanoparticle-modified gold electrode. To the best of our knowledge, a DET for FDH was achieved for the first time - the oxidation of formaldehyde started at a low electrode potential of -190 mV vs. Ag/AgCl and reached a maximum current density of 1100 nA cm
at 200 mV vs. Ag/AgCl. Also, the designed electrode was insensitive to substrate inhibition (in comparison to the free enzyme) and operated in solutions with formaldehyde concentrations up to 10 mM. The electrode was used and characterized as a mediatorless biosensor for the detection of formaldehyde. The biosensor demonstrated a limit of detection (0.05 mM), linear range from 0.25 to 2.0 mM, the sensitivity of 178.9 nA mM cm
, high stability and selectivity. The biosensor has been successfully tested for the determination of added formaldehyde concentration in river water samples, thus the developed electrode could be applied for a fast, inexpensive and simple measurement of formaldehyde in various media.

A Golgi Apparatus-Targeting, Naphthalimide-Based Fluorescent Molecular Probe for the Selective Sensing of Formaldehyde

Maxine Mambo Fortibui, Wanyoung Lim, Sohyun Lee, Sungsu Park, Jinheung Kim
PMID: 34443565   DOI: 10.3390/molecules26164980


Formaldehyde (FA) is a colorless, flammable, foul-smelling chemical used in building materials and in the production of numerous household chemical goods. Herein, a fluorescent chemosensor for FA is designed and prepared using a selective organ-targeting probe containing naphthalimide as a fluorophore and hydrazine as a FA-binding site. The amine group of the hydrazine reacts with FA to form a double bond and this condensation reaction is accompanied by a shift in the absorption band of the probe from 438 nm to 443 nm upon the addition of FA. Further, the addition of FA is shown to enhance the emission band at 532 nm relative to the very weak fluorescent emission of the probe itself. Moreover, a high specificity is demonstrated towards FA over other competing analytes such as the calcium ion (Ca
), magnesium ion (Mg
), acetaldehyde, benzaldehyde, salicylaldehyde, glucose, glutathione, sodium sulfide (Na
S), sodium hydrosulfide (NaHS), hydrogen peroxide (H
), and the
-butylhydroperoxide radical. A typical two-photon dye incorporated into the probe provides intense fluorescence upon excitation at 800 nm, thus demonstrating potential application as a two-photon fluorescent probe for FA sensing. Furthermore, the probe is shown to exhibit a fast response time for the sensing of FA at room temperature and to facilitate intense fluorescence imaging of breast cancer cells upon exposure to FA, thus demonstrating its potential application for the monitoring of FA in living cells. Moreover, the presence of the phenylsulfonamide group allows the probe to visualize dynamic changes in the targeted Golgi apparatus. Hence, the as-designed probe is expected to open up new possibilities for unique interactions with organ-specific biological molecules with potential application in early cancer cell diagnosis.

Estimates of emission strengths of 43 VOCs in wintertime residential indoor environments, Beijing

Lihui Huang, Yanru Wei, Liyuan Zhang, Zhe Ma, Weiping Zhao
PMID: 34328960   DOI: 10.1016/j.scitotenv.2021.148623


There are many sources of volatile organic compounds (VOCs) in indoor environments, leading to much higher total indoor VOC concentrations than outdoor counterparts. Given the potential health hazards associated with VOC exposure, it is necessary to estimate the indoor VOC emission strengths. In this study, the indoor and outdoor concentrations of 43 VOCs were concurrently measured in 8 urban residences, Beijing. The indoor/outdoor concentration ratio was used to screen out 36 species having significant indoor sources. A one-compartment steady-state model was developed to estimate the indoor emission strengths of these VOCs, in which ventilation and reaction with ozone were included as sink routes. The order of VOCs in terms of indoor emission strength was d-limonene (a median value of 1.05 g/h), α-pinene (82.50 mg/h), styrene (24.12 mg/h), ß-pinene (9.70 mg/h), formaldehyde (1.97 mg/h), n-dodecane (1.82 mg/h), n-pentadecane (1.66 mg/h), n-hexadecane (1.62 mg/h), n-undecane (1.20 mg/h), acetaldehyde (1.05 mg/h) and 1, 4-dichlorobenzene (0.80 mg/h). The sum of estimates of those VOCs accounted for >95% of total emission strength. Specific indoor sources of those VOCs in the tested homes were identified. Air exchange rate, indoor temperature and air humidity were found to pose significant impacts to the indoor emission strengths of VOCs.

Indoor Air Quality: Assessment of Dangerous Substances in Incense Products

Gabriela Ventura Silva, Anabela O Martins, Susana D S Martins
PMID: 34360380   DOI: 10.3390/ijerph18158086


Indoor air pollution has obtained more attention in a moment where "stay at home" is a maximum repeated for the entire world. It is urgent to know the sources of pollutants indoors, to improve the indoor air quality. This study presents some results obtained for twelve incense products, used indoors, at home, and in temples, but also in spa centers or yoga gymnasiums, where the respiratory intensity is high, and the consequences on health could be more severe. The focus of this study was the gaseous emissions of different types of incense, performing a VOC screening and identifying some specific VOCs different from the usual ones, which are known or suspected to cause severe chronic health effects: carcinogenic, mutagenic, and reprotoxic. Thirteen compounds were selected: benzene, toluene, styrene, naphthalene, furfural, furan, isoprene, 2-butenal, phenol, 2-furyl methyl ketone, formaldehyde, acetaldehyde, and acrolein. The study also indicated that incense cone type shows a higher probability of being more pollutant than incense stick type, as from the 12 products tested, four were cone type, and three of them were in the group of the four higher polluters. Benzene and formaldehyde presented worrying levels in the major part of the products, above guideline values established by the WHO. Unfortunately, there are no limit values established for indoor air for all the compounds studied, but this fact should not exempt us from taking action to alert the population to the potential dangers of using those products. From this study, acetaldehyde, acrolein, furfural, and furan emerge as compounds with levels to deserve attention.

Multiplexed Imaging for Immune Profiling on Human FFPE Material

Artur Mezheyeuski, Carina Strell
PMID: 34331283   DOI: 10.1007/978-1-0716-1593-5_9


In this chapter, we describe the pipeline for multiplex immunohistochemical staining, multispectral image acquisition, and analysis. The protocol is dedicated for use on human formalin fixed paraffin embedded (FFPE) tissues and utilizes immune markers of dendritic cells, myeloid cells, and macrophages, as well as cytokeratin. This provides quantitative data of the (co-)expression levels and spatial localization of immune cell subtypes.

Ultrasensitive and Multiplexed Protein Imaging with Cleavable Fluorescent Tyramide and Antibody Stripping

Thai Pham, Christopher D Nazaroff, Joshua Labaer, Jia Guo
PMID: 34445351   DOI: 10.3390/ijms22168644


Multiplexed single-cell analysis of proteins in their native cellular contexts holds great promise to reveal the composition, interaction and function of the distinct cell types in complex biological systems. However, the existing multiplexed protein imaging technologies are limited by their detection sensitivity or technical demands. To address these issues, here, we develop an ultrasensitive and multiplexed in situ protein profiling approach by reiterative staining with off-the-shelf antibodies and cleavable fluorescent tyramide (CFT). In each cycle of this approach, the protein targets are recognized by antibodies labeled with horseradish peroxidase, which catalyze the covalent deposition of CFT on or close to the protein targets. After imaging, the fluorophores are chemically cleaved, and the antibodies are stripped. Through continuous cycles of staining, imaging, fluorophore cleavage and antibody stripping, a large number of proteins can be quantified in individual cells in situ. Applying this method, we analyzed 20 different proteins in each of ~67,000 cells in a human formalin-fixed paraffin-embedded (FFPE) tonsil tissue. Based on their unique protein expression profiles and microenvironment, these individual cells are partitioned into different cell clusters. We also explored the cell-cell interactions in the tissue by examining which specific cell clusters are selectively associating or avoiding each other.

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